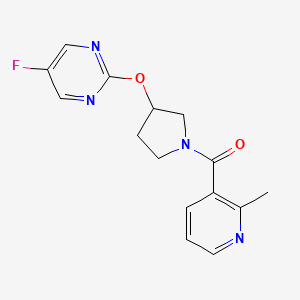

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKBCJPIHNIYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Introduction of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

Attachment of the Methylpyridine Group: The final step could involve coupling reactions to attach the methylpyridine group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methylpyridine group.

Reduction: Reduction reactions could be used to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions might be common, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in the development of pharmaceuticals. Specifically, it may act as an inhibitor for various biological targets due to its ability to interact with enzymes and receptors. The fluoropyrimidine component is particularly noteworthy for its role in enhancing biological activity.

Anticancer Activity

Compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone have been investigated for their anticancer properties. For example, the fluorinated pyrimidine moiety is known to contribute to the anticancer activity seen in drugs like 5-Fluorouracil, which is widely used in chemotherapy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| This compound | Pyrrolidine, fluoropyrimidine, pyridine | Potential anticancer |

Antiviral Properties

Research suggests that compounds with similar structural frameworks can exhibit antiviral activities. The presence of the pyrrolidine and pyridine rings may enhance the compound's ability to inhibit viral replication or entry into host cells.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : This step often includes cyclization reactions starting from suitable precursors.

- Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to incorporate the fluoropyrimidine derivative.

- Coupling with Pyridine : Cross-coupling reactions such as Suzuki or Heck reactions are utilized to link the pyrrolidine-fluoropyrimidine intermediate with a pyridine derivative.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

Enzyme Inhibition

The compound may inhibit enzymes involved in critical cellular pathways, potentially leading to reduced cell proliferation in cancerous tissues.

Receptor Modulation

By binding to various receptors, this compound could modulate signaling pathways associated with immune responses or cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential of fluorinated compounds in medicinal chemistry:

Study on Fluorinated Pyrimidines

Research has shown that fluorinated pyrimidines can effectively target specific pathways in cancer cells, leading to apoptosis and reduced tumor growth .

Exploration of Multi-target Compounds

A recent thesis explored multi-target compounds that include similar structures, emphasizing their efficacy against multiple biological targets, which enhances their therapeutic potential .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

- (3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Uniqueness

The presence of the fluorine atom in the fluoropyrimidine moiety might confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets compared to its chloro or bromo analogs.

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring , a fluoropyrimidine moiety , and a 2-methylpyridine group . The presence of these structural elements suggests significant interactions with biological targets, which may lead to various therapeutic effects. The fluoropyrimidine component is particularly notable for its established role in anticancer activity, enhancing the compound's efficacy against cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the pyrrolidine ring enhances binding affinity and selectivity. These interactions can disrupt cellular processes, leading to observed biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, thereby affecting cancer cell proliferation.

- Receptor Interaction : It may interact with receptors that regulate cell signaling pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that the fluoropyrimidine component can enhance cytotoxicity against various cancer cell lines. In vitro tests on human cervical cancer (HeLa) and mouse colon cancer (CT26) cells demonstrated promising results:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Test Compound | HeLa | 10.26 ± 0.87 | Better than cisplatin (15.91 ± 1.09) |

| Test Compound | CT26 | 5.28 ± 0.72 | Better than cisplatin (10.27 ± 0.71) |

These results suggest that the compound may be a viable candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, compounds with similar structural features have been reported to possess various other biological activities, including:

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Effects : The pyrrolidine and pyridine moieties may contribute to anti-inflammatory properties by modulating immune responses.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in medicinal chemistry:

- Study on Structure-Activity Relationship (SAR) : Research indicates that introducing electron-donating substituents enhances inhibitory activity against cancer cells, while electron-withdrawing groups do not significantly improve efficacy .

- Molecular Docking Studies : Simulations revealed that the compound forms critical interactions with target proteins involved in cancer progression, suggesting a mechanism for its observed biological effects.

- Comparative Analysis : A comparison with related compounds shows that those containing fluorinated pyrimidines often exhibit enhanced biological activity, supporting the hypothesis that structural modifications can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A standard method involves reacting a fluoropyrimidinyl derivative with a pyrrolidine intermediate under reflux in aprotic solvents (e.g., DCM or THF). Catalytic agents like DMAP or DIPEA may enhance coupling efficiency. For example, highlights the use of spectroscopic-grade solvents (e.g., toluene, DMF) to ensure purity, while demonstrates the use of aqueous HCl for acid-catalyzed reactions, achieving a 52.7% yield after heating to 50°C .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to fluoropyrimidine) to minimize side products.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on the pyrrolidine and pyridine rings. The fluoropyrimidine’s -NMR signal near -120 ppm can validate its presence .

- HRMS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., expected [M+H] at m/z 358.132).

- HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what structural features drive selectivity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). The fluoropyrimidine’s electron-withdrawing group may enhance hydrogen bonding with catalytic lysine residues .

- MD Simulations : Run 100 ns molecular dynamics simulations (AMBER force field) to evaluate stability of the pyrrolidine-pyridine hinge region.

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology :

- PK/PD Studies : Measure plasma half-life (e.g., IV administration in rodents) and correlate with bioavailability. The 2-methylpyridine group may improve metabolic stability but reduce solubility .

- Metabolite ID : Use LC-QTOF to identify oxidative metabolites (e.g., hydroxylation on the pyrrolidine ring) that diminish activity .

- Troubleshooting : If in vivo efficacy is lower than expected, consider prodrug strategies (e.g., tert-butyldimethylsilyl-protected intermediates, as in ) to enhance absorption .

Q. How do steric and electronic effects of the 5-fluoropyrimidinyl group influence SAR in related analogs?

- Methodology :

- Analog Synthesis : Replace the 5-fluoro group with -Cl, -OMe, or -CF. Test inhibitory activity against kinase panels.

- Electrostatic Potential Maps : Gaussian 16 calculations reveal electron-deficient regions near fluorine, critical for π-π stacking with aromatic residues .

Experimental Design & Data Analysis

Q. Designing a stability study under physiological conditions: What parameters are non-negotiable?

- Protocol :

Buffer Systems : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

Temperature : Incubate at 37°C for 24–72 hours.

Analysis : Monitor degradation via UPLC-MS. The pyrrolidine’s ether linkage may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Q. How to prioritize synthetic intermediates for scale-up based on orthogonal protection schemes?

- Criteria :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyls () and Boc for amines to ensure regioselective deprotection .

- Scalability : Avoid chromatographic purification; opt for crystallization (e.g., ethyl acetate/hexane) for intermediates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.